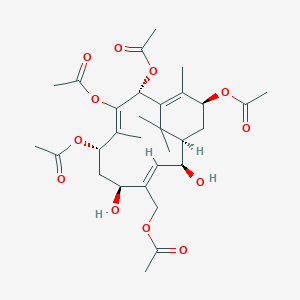

2-Deacetyltaxachitriene A

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCDGVGZYWJKDA-LBAPPZQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 2-Deacetyltaxachitriene A: A Technical Guide to its Discovery in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of 2-Deacetyltaxachitriene A, a taxoid found in Taxus species. This document consolidates available quantitative data, details experimental protocols, and visualizes key processes to serve as an in-depth resource for researchers in natural product chemistry and drug development. The discovery of novel taxoids like this compound from various Taxus species, such as Taxus chinensis, continues to be a significant area of research, given the pharmacological importance of this class of compounds, exemplified by the anticancer drug paclitaxel (Taxol®).

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes. The most famous of these is paclitaxel, a potent anticancer agent. However, ongoing phytochemical investigations of various Taxus species continue to reveal a vast array of structurally diverse taxoids. One such compound is this compound. This guide focuses on the discovery of this specific taxoid, providing detailed technical information for scientific professionals.

The initial identification of this compound, likely synonymous with 20-deacetyltaxachitriene A, was reported from the seeds of the Chinese yew, Taxus chinensis (Pilg.) Rehd.[1]. This discovery, along with the isolation of other novel taxanes from Taxus chinensis var. mairei, underscores the chemical diversity within this genus and the potential for identifying new bioactive molecules[2].

Quantitative Data

For comparative purposes, the table below summarizes the presence of this compound and related compounds in Taxus species based on available literature.

| Compound | Taxus Species | Plant Part | Reference |

| This compound | Taxus chinensis | Seeds | Chen et al., 1999[1] |

| 5-(N,N-dimethyl-3'-phenylisoseryl)taxachitriene A | Taxus chinensis var. mairei | Bark and Needles | Shi et al., 1998[2] |

| Taxachitriene A | Taxus chinensis | Seeds | Chen et al., 1999[1] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, isolation, and structural elucidation of taxoids from Taxus species, based on common practices in the field and information inferred from related studies.

Extraction of Taxoids from Taxus Seeds

The general workflow for the extraction and isolation of taxoids from Taxus seeds is depicted in the diagram below. This process typically involves solvent extraction followed by a series of chromatographic separations.

A typical protocol would involve the following steps:

-

Preparation of Plant Material: The seeds of Taxus chinensis are air-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with an organic solvent, commonly methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned with a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Taxoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate-soluble fraction is subjected to multiple steps of column chromatography.

-

Silica Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system, for example, a mixture of n-hexane and acetone with increasing polarity.

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified using size-exclusion chromatography on Sephadex LH-20, typically with methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is usually achieved by reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structural Elucidation

The structure of this compound would have been determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the complex three-dimensional structure of taxoids, including the stereochemistry. While the specific ¹H and ¹³C NMR data for this compound are not available in the searched literature, the structural determination would have relied on detailed analysis of these spectra and comparison with data from known taxoids.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups present in the molecule.

Biosynthesis of Taxachitriene Derivatives

The biosynthesis of taxanes is a complex pathway that begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to taxa-4(5),11(12)-diene, the basic taxane skeleton. This is followed by a series of hydroxylations, acetylations, and other modifications catalyzed by a suite of enzymes, primarily cytochrome P450 monooxygenases and acyltransferases.

The biosynthetic pathway leading specifically to taxachitriene A and its deacetylated form has not been fully elucidated. However, it is hypothesized to proceed through a series of enzymatic modifications of the taxane core. The deacetylation at the C-2 position is likely catalyzed by a specific deacetylase enzyme.

References

The Biosynthesis of 2-Deacetyltaxachitriene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a crucial early intermediate in the biosynthetic pathway of the potent anticancer drug, paclitaxel (Taxol®). Understanding its formation is paramount for the metabolic engineering of microbial or plant-based systems for the sustainable production of paclitaxel and its precursors. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, presenting key enzymatic steps, quantitative data, and detailed experimental protocols. The pathway is characterized by a complex network of hydroxylation and acetylation reactions, rather than a strictly linear sequence, offering multiple routes to the target compound.

Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of enzymatic transformations primarily catalyzed by cytochrome P450 monooxygenases and acetyltransferases.

Cyclization of Geranylgeranyl Diphosphate (GGPP)

The committed step in taxane biosynthesis is the cyclization of the linear isoprenoid precursor GGPP to the tricyclic diterpene olefin, taxa-4(5),11(12)-diene.[1] This complex rearrangement is catalyzed by taxadiene synthase (TS) .

Initial Hydroxylation and Allylic Rearrangement

Following the formation of the taxane skeleton, the first oxygenation event occurs. This critical step is catalyzed by a cytochrome P450 enzyme, taxadiene 5α-hydroxylase (T5αH) . This enzyme mediates the hydroxylation at the C5 position, which is accompanied by a mechanistically unusual allylic migration of the double bond from C4(5) to C4(20), yielding taxa-4(20),11(12)-dien-5α-ol.[1]

Subsequent Hydroxylations and Acetylations: A Metabolic Network

The conversion of taxa-4(20),11(12)-dien-5α-ol to this compound involves a series of hydroxylation and acetylation reactions. It is now understood that these steps do not follow a single, rigid pathway but rather a metabolic network where the order of events can vary.[2] The key enzymes involved are:

-

Taxadien-5α-ol-O-acetyltransferase (TAT): This enzyme catalyzes the acetylation of the 5α-hydroxyl group of taxa-4(20),11(12)-dien-5α-ol to produce taxa-4(20),11(12)-dien-5α-yl acetate.[3][4]

-

Taxane 2α-hydroxylase (T2αH): A cytochrome P450 enzyme that introduces a hydroxyl group at the C2 position of the taxane core.

-

Taxane 7β-hydroxylase (T7βH): Another cytochrome P450 enzyme responsible for hydroxylation at the C7 position. Studies suggest that 7β-hydroxylation may precede 2α-hydroxylation.[1]

The formation of this compound, which is taxa-4(20),11(12)-diene-2α,5α,7β-triol, can therefore occur through several alternative routes involving the sequential or varied order of actions of T2αH and T7βH on either taxa-4(20),11(12)-dien-5α-ol or its acetylated form, followed by subsequent deacetylation if necessary.

Quantitative Data

The following table summarizes the available kinetic data for some of the key enzymes in the early stages of the taxol biosynthetic pathway.

| Enzyme | Substrate | Km (µM) | Reference |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 24 ± 9 | [5] |

| Taxa-4(20),11(12)-dien-5α-yl acetate | 14 ± 4 | [5] | |

| Taxadien-5α-ol-O-acetyltransferase (TAX1) | Taxadien-5α-ol | low | [6] |

| Taxadien-5α-ol-O-acetyltransferase (TAX19) | Taxadien-5α-ol | lower than TAX1 | [6] |

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of the enzymes involved in the this compound biosynthetic pathway.

Heterologous Expression of Biosynthetic Enzymes

Objective: To produce sufficient quantities of active enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: The cDNAs encoding the target enzymes (e.g., T5αH, TAT, T2αH, T7βH) are typically cloned from a Taxus species cDNA library.[1][5]

-

Expression Vector: The cloned genes are inserted into a suitable expression vector, such as pCWori+ for Escherichia coli or baculovirus vectors for expression in insect cells (Spodoptera frugiperda).[5]

-

Host Strain: E. coli strains like JM109 or BL21(DE3) are commonly used for the expression of acetyltransferases.[7] For cytochrome P450 hydroxylases, which often require a P450 reductase for activity, co-expression in insect cells or yeast is a preferred method.[5]

-

Culture and Induction: The recombinant host cells are cultured under appropriate conditions (e.g., temperature, media). Gene expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli.

-

Cell Lysis and Enzyme Preparation: Cells are harvested and lysed to release the recombinant protein. For microsomal enzymes like P450s, a microsomal fraction is prepared by differential centrifugation. Soluble enzymes can be purified from the cell lysate.[7][8]

Enzyme Assays

Objective: To determine the activity and substrate specificity of the biosynthetic enzymes.

General Protocol for Hydroxylase Assay:

-

Reaction Mixture: A typical assay mixture contains the enzyme preparation (e.g., microsomal fraction), the substrate (e.g., taxa-4(20),11(12)-dien-5α-ol), an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[5][8]

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 31°C).

-

Reaction Termination and Extraction: The reaction is stopped, typically by the addition of a solvent like ethyl acetate. The products are then extracted into the organic phase.

-

Product Analysis: The extracted products are analyzed by techniques such as radio-HPLC (if using a radiolabeled substrate) or gas chromatography-mass spectrometry (GC-MS).[5][8]

General Protocol for Acetyltransferase Assay:

-

Reaction Mixture: The assay mixture includes the purified or partially purified enzyme, the taxoid substrate, [3H]acetyl-CoA as the acetyl donor, and a suitable buffer (e.g., MOPSO, pH 7.2).[7]

-

Incubation: The reaction is carried out at a specific temperature for a defined period.

-

Product Analysis: The formation of the acetylated product is typically quantified by measuring the incorporation of radioactivity using liquid scintillation counting. The identity of the product is confirmed by chromatographic and spectrometric methods.[7]

Product Identification and Characterization

Objective: To structurally elucidate the enzymatic reaction products.

Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of taxane intermediates.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification of volatile and semi-volatile compounds. The taxoid products are often derivatized (e.g., silylated) prior to analysis to increase their volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the direct analysis of non-volatile compounds in complex mixtures and is widely used for identifying drug metabolites.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for the structural elucidation of novel compounds, providing detailed information about the carbon-hydrogen framework.

Signaling Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway to this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for biosynthetic enzyme characterization.

References

- 1. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstitution of Early Paclitaxel Biosynthetic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taxol biosynthesis: taxane 13 alpha-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselectivity of taxoid-O-acetyltransferases: heterologous expression and characterization of a new taxadien-5alpha-ol-O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-Deacetyltaxachitriene A in Paclitaxel Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of the potent anti-cancer agent paclitaxel (Taxol®) in yew species (Taxus) is a complex and highly branched metabolic network. While the main pathway leading to paclitaxel has been largely elucidated, a number of structurally diverse taxane diterpenoids are also produced, the precise roles of which are not fully understood. This technical guide focuses on one such compound, 2-Deacetyltaxachitriene A, a taxane isolated from Taxus chinensis. While not a major intermediate in the canonical paclitaxel pathway, its unique structural features, including a deacetylated C2 position and a triene system, provide insights into the catalytic plasticity of the enzymes involved in taxane biosynthesis and suggest the existence of shunt or side pathways. This document will detail the known characteristics of this compound, propose a putative biosynthetic pathway for its formation, and provide relevant quantitative data and experimental protocols for analogous, well-characterized enzymatic reactions in the paclitaxel biosynthetic pathway.

Characterization of this compound

This compound is a naturally occurring taxane diterpenoid that has been isolated from the Chinese Yew, Taxus chinensis. Its chemical formula is C₃₀H₄₂O₁₂ with a molecular weight of 594.65 g/mol . The structure of this compound is characterized by the core taxane skeleton, but with notable modifications:

-

Deacetylation at C2: The absence of an acetyl group at the C2 position, a common feature in many paclitaxel precursors.

-

Triene System: The presence of three double bonds within the taxane core, forming a "triene" moiety. The exact positions of these double bonds contribute to its unique chemical properties.

The full structure elucidation of related taxachitrienes has been accomplished through spectroscopic methods, including NMR and mass spectrometry.

A Putative Biosynthetic Pathway for this compound

The precise enzymatic steps leading to the formation of this compound have not been experimentally validated. However, based on the known promiscuity and catalytic mechanisms of enzymes in the paclitaxel pathway, a hypothetical pathway can be proposed. It is likely that this compound arises from a branch point in the main paclitaxel pathway, originating from a known intermediate.

A plausible precursor is a deacetylated taxane intermediate. The formation of the triene system could be the result of sequential dehydration reactions or the action of a desaturase-like enzyme, potentially a cytochrome P450 monooxygenase, that introduces double bonds. The deacetylation at the C2 position could be catalyzed by a specific taxane 2-O-deacetylase or could occur on a precursor that has not yet been acetylated at this position.

Below is a diagram illustrating a hypothesized biosynthetic route for this compound, branching from the main paclitaxel pathway.

Caption: A hypothesized biosynthetic pathway for this compound branching from the main paclitaxel pathway.

Quantitative Data on Analogous Taxane Biosynthetic Enzymes

Direct kinetic data for the enzymes involved in this compound biosynthesis is unavailable. However, extensive research has been conducted on the key enzyme families responsible for modifying the taxane core: cytochrome P450 hydroxylases and acyltransferases. The following tables summarize representative kinetic parameters for these enzymes acting on various taxane substrates. This data provides a valuable reference for understanding the potential catalytic efficiencies of the enzymes that may be involved in the formation of this compound.

Table 1: Kinetic Parameters of Key Cytochrome P450 Hydroxylases in Paclitaxel Biosynthesis

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Taxadiene 5α-hydroxylase | Taxa-4(5),11(12)-diene | ~5 | 0.8 | 1.6 x 10⁵ |

| Taxane 10β-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | ~10 | 0.5 | 5.0 x 10⁴ |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α,10β-diol | ~2 | 1.2 | 6.0 x 10⁵ |

| Taxane 2α-hydroxylase | 10-Deacetylbaccatin III | ~8 | 0.3 | 3.8 x 10⁴ |

| Taxane 7β-hydroxylase | 2α-Hydroxytaxane intermediate | ~15 | 0.2 | 1.3 x 10⁴ |

Note: The presented values are approximations derived from multiple literature sources and can vary based on experimental conditions.

Table 2: Substrate Specificity of Taxane Acyltransferases

| Enzyme | Acyl-CoA Donor | Taxane Acceptor | Relative Activity (%) |

| Taxadien-5α-ol O-acetyltransferase (TAT) | Acetyl-CoA | Taxa-4(20),11(12)-dien-5α-ol | 100 |

| Benzoyl-CoA | Taxa-4(20),11(12)-dien-5α-ol | < 5 | |

| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Acetyl-CoA | 10-Deacetylbaccatin III | 100 |

| Propionyl-CoA | 10-Deacetylbaccatin III | 75 | |

| Benzoyl-CoA | 10-Deacetylbaccatin III | < 1 | |

| Taxane-2α-O-benzoyltransferase (TBT) | Benzoyl-CoA | 2-Debenzoyl-7,13-diacetylbaccatin III | 100 |

| Acetyl-CoA | 2-Debenzoyl-7,13-diacetylbaccatin III | < 2 |

Experimental Protocols

Detailed protocols for the study of taxane biosynthetic enzymes are crucial for further research. Below are representative methodologies for the heterologous expression of these enzymes and the subsequent in vitro assays.

Heterologous Expression of Taxane Cytochrome P450 Enzymes in Saccharomyces cerevisiae (Yeast)

This protocol outlines the general steps for expressing a taxane P450, such as a hydroxylase, in yeast, a common system for characterizing plant P450s.

Caption: A typical workflow for the heterologous expression and characterization of a taxane cytochrome P450 enzyme in yeast.

Detailed Steps:

-

Cloning: The full-length cDNA of the target taxane P450 is cloned into a yeast expression vector, typically under the control of an inducible promoter (e.g., GAL1). It is crucial to co-express a cytochrome P450 reductase (CPR) from Taxus or a related plant species to provide the necessary electrons for catalysis.

-

Transformation: The expression construct(s) are transformed into a suitable yeast strain (e.g., S. cerevisiae WAT11, which overexpresses an Arabidopsis thaliana CPR).

-

Culturing and Induction: Transformed yeast are grown in selective media to maintain the plasmids. Protein expression is induced by switching the carbon source from glucose to galactose.

-

Microsome Preparation: Yeast cells are harvested, and the microsomal fraction, which contains the membrane-bound P450s and CPRs, is isolated by differential centrifugation.

-

Enzyme Assay: The in vitro assay is performed by incubating the microsomal preparation with the taxane substrate, a NADPH-regenerating system, and appropriate buffers.

-

Product Analysis: The reaction products are extracted and analyzed by reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS) for identification and quantification.

In Vitro Assay for Taxane Acetyltransferase Activity

This protocol describes a general method for assaying the activity of a taxane acetyltransferase, such as TAT or DBAT.

Methodology:

-

Enzyme Source: The acetyltransferase can be heterologously expressed in E. coli and purified, or a crude protein extract from Taxus cell cultures can be used.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM taxane substrate (e.g., 10-deacetylbaccatin III)

-

200 µM Acetyl-CoA (can be radiolabeled, e.g., [¹⁴C]-Acetyl-CoA, for sensitive detection)

-

5-10 µg of purified enzyme or 50-100 µg of crude protein extract

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

-

Analysis:

-

Radiometric Assay: If a radiolabeled acetyl-CoA is used, the product can be separated by thin-layer chromatography (TLC), and the radioactivity of the product spot is quantified by liquid scintillation counting.

-

HPLC-MS/MS Analysis: For non-radioactive assays, the extracted products are analyzed by HPLC-MS/MS for identification and quantification against a standard curve.

-

Conclusion

This compound represents one of the many fascinating yet enigmatic taxane diterpenoids produced by Taxus species. While its direct role in the biosynthesis of paclitaxel appears to be minimal, its existence underscores the metabolic diversity and the potential for pathway engineering within this important genus of medicinal plants. The proposed biosynthetic pathway, along with the provided quantitative data and experimental protocols for analogous enzymes, serves as a valuable resource for researchers aiming to further unravel the complexities of taxane biosynthesis. Future studies involving the isolation and characterization of the enzymes responsible for the formation of this compound will be crucial to fully understand its place within the intricate tapestry of taxane metabolism and to potentially harness these enzymatic activities for the production of novel, bioactive compounds.

Unveiling the Natural Sources of 2-Deacetyltaxachitriene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A, a member of the complex taxane diterpenoid family, has garnered interest within the scientific community for its potential applications in drug discovery and development. As a structural analogue of other bioactive taxanes, understanding its natural origins is crucial for sustainable sourcing and further investigation. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing isolation methodologies and biosynthetic insights.

Primary Natural Source: The Genus Taxus

The vast majority of taxanes, including this compound, are naturally synthesized by various species of the yew tree, belonging to the genus Taxus. While paclitaxel (Taxol®) is the most famous metabolite from this genus, extensive phytochemical investigations have revealed a rich diversity of over 400 taxane compounds, each with unique structural modifications.

Our investigation points towards Taxus chinensis var. mairei as a significant natural source of taxachitriene derivatives. Research has documented the isolation of various taxanes from this particular species, indicating its metabolic machinery is geared towards producing a diverse array of these complex diterpenoids. While direct quantitative data for this compound is not extensively reported in publicly available literature, the presence of structurally related compounds in Taxus chinensis var. mairei strongly suggests its role as a primary source.

Further research into other yew species, such as Taxus wallichiana and Taxus mairei, which are known to produce a wide array of taxanes, may also reveal them as viable natural sources of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in peer-reviewed literature detailing the concentration of this compound in various Taxus species. The yield of minor taxanes is often low and can vary significantly based on the specific tree, its geographical location, the time of harvest, and the plant part utilized for extraction. For context, the yields of even major taxanes like paclitaxel are typically in the range of 0.001% to 0.02% of the dry weight of the bark. It is anticipated that the concentration of this compound would be in a similar or lower range.

| Plant Source | Plant Part | Reported Yield of Related Taxanes |

| Taxus chinensis var. mairei | Needles and Stems | Not explicitly quantified for this compound, but various other taxanes have been successfully isolated. |

| Taxus wallichiana | Needles and Bark | Known to produce a wide diversity of taxanes. |

| Taxus mairei | Roots | Source of novel taxanes, indicating diverse biosynthetic capabilities. |

Table 1: Potential Natural Sources of this compound and Reported Data on Related Compounds.

Experimental Protocols: Isolation and Purification of Taxanes from Taxus Species

The isolation of specific taxanes from the complex mixture present in Taxus extracts requires a multi-step chromatographic process. The following is a generalized protocol based on established methods for separating taxane analogues.

1. Extraction:

-

Plant Material: Dried and ground needles, stems, or bark of the selected Taxus species.

-

Solvent: A polar solvent such as methanol or ethanol is typically used for the initial extraction to efficiently solvate the taxanes.

-

Procedure: The powdered plant material is macerated or percolated with the solvent at room temperature for an extended period (24-48 hours). This process is often repeated multiple times to ensure complete extraction. The resulting extracts are then combined and concentrated under reduced pressure.

2. Liquid-Liquid Partitioning:

-

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step serves to remove non-polar compounds like fats and chlorophylls and to fractionate the taxanes based on their polarity. The taxane fraction is typically enriched in the chloroform and ethyl acetate phases.

3. Chromatographic Separation:

-

Column Chromatography: The enriched taxane fraction is subjected to column chromatography using silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is employed to separate the complex mixture into fractions of decreasing complexity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol. This step is crucial for isolating individual taxanes with high purity.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Caption: A generalized workflow for the isolation of taxanes from Taxus species.

Biosynthetic Pathway

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps. The pathway begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the basic taxane skeleton. This core structure then undergoes a series of "tailoring" reactions, including hydroxylations, acetylations, and other modifications, catalyzed by a suite of enzymes such as cytochrome P450 monooxygenases and acyltransferases.

The formation of this compound would involve the core taxane biosynthesis followed by specific tailoring enzymes. While the precise enzymatic steps leading to this specific molecule have not been fully elucidated, it is hypothesized to be a derivative of the main taxane pathway. The "2-deacetyl" nomenclature suggests the action of a deacetylase enzyme on a precursor molecule.

Caption: A simplified diagram illustrating the hypothesized biosynthetic origin of this compound.

Conclusion

The primary natural sources of this compound are believed to be within the Taxus genus, with Taxus chinensis var. mairei being a particularly promising candidate. While specific quantitative data remains elusive, the established methodologies for taxane isolation provide a clear path for obtaining this compound for further research. Future studies focusing on the targeted phytochemical analysis of various Taxus species and the elucidation of the later stages of the taxane biosynthetic pathway will be crucial for a more complete understanding of this intriguing natural product.

chemical properties of 2-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a naturally occurring taxane diterpenoid isolated from the seeds of the Chinese yew, Taxus chinensis.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (Taxol®), this compound is of significant interest to the scientific community for its potential biological activity. This document provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its putative mechanism of action based on the well-established activity of related taxane compounds.

Chemical Properties

While specific experimental data for some physical properties of this compound are not widely reported, its fundamental chemical characteristics have been determined.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₁₂ | MedChemExpress, Alfa Chemistry |

| Molecular Weight | 594.65 g/mol | MedChemExpress, Alfa Chemistry |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of taxane diterpenoids from Taxus chinensis, including this compound, as described in the scientific literature.[1]

Isolation of this compound from Taxus chinensis

Objective: To extract and isolate this compound from the seeds of Taxus chinensis.

Methodology:

-

Extraction:

-

Air-dried and powdered seeds of Taxus chinensis are extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

-

The taxane-containing fractions (typically the ethyl acetate and n-butanol fractions) are collected.

-

-

Chromatography:

-

The active fractions are subjected to repeated column chromatography on silica gel.

-

A gradient elution system, for instance, a mixture of n-hexane and acetone with increasing concentrations of acetone, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water gradient.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Structural Elucidation of this compound

Objective: To confirm the chemical structure of the isolated compound.

Methodology:

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule.

-

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of protons and carbons and to assemble the final structure.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls, carbonyls, and esters.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectroscopy provides information about any chromophores present in the molecule.

-

Biological Activity and Signaling Pathway

The biological activity of this compound has not been extensively reported. However, as a taxane diterpenoid, it is presumed to share a similar mechanism of action with other members of its class. The primary mode of action for taxanes is the disruption of microtubule dynamics, which is crucial for cell division.

Mechanism of Action of Taxanes

Taxanes are known to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The inability of microtubules to disassemble disrupts the normal functioning of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This prolonged mitotic block ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cells, such as cancer cells.

Experimental Workflow for Cytotoxicity Assay

A standard experimental workflow to determine the cytotoxic effects of this compound on cancer cell lines would involve the following steps.

Conclusion

This compound represents an intriguing natural product within the esteemed taxane family. While comprehensive data on its chemical and biological properties are still emerging, its structural similarity to other potent taxanes suggests a promising avenue for further investigation in the field of cancer research and drug development. The protocols and pathways described herein provide a foundational guide for researchers aiming to explore the therapeutic potential of this and other related taxane diterpenoids.

References

The Enigmatic Nature of 2-Deacetyltaxachitriene A: A Scarcity of Biological Significance Data

Despite a comprehensive search of available scientific literature, a significant lack of specific data prevails regarding the biological significance, mechanism of action, and experimental protocols for a compound identified as 2-Deacetyltaxachitriene A. This notable absence of information prevents the creation of an in-depth technical guide as originally requested.

Initial and broadened searches across scientific databases and chemical depositories have failed to yield specific studies, quantitative data, or detailed experimental methodologies pertaining to "this compound." The search results did, however, provide extensive information on the broader class of taxane compounds, to which "taxachitriene A" would presumably belong. Taxanes, such as the well-known chemotherapeutic agents paclitaxel and docetaxel, are a class of diterpenoids originally isolated from yew trees (Taxus species). They are renowned for their potent anticancer activity, which primarily stems from their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.

The general biosynthetic pathway of taxanes involves the formation of a complex taxane core, which is subsequently modified by various enzymes. Precursors such as 10-deacetylbaccatin III (10-DAB) are known intermediates in the synthesis of paclitaxel. Modifications often involve the addition or removal of acetyl groups at various positions on the taxane skeleton, and these alterations can significantly impact the biological activity of the resulting derivative. For instance, the acetylation at the C-2' and C-7 positions of taxol has been studied, revealing the critical role of specific functional groups for its cytotoxic and microtubule-assembly promoting activities.

However, no specific literature could be found that isolates, synthesizes, or biologically evaluates a compound with the precise name "this compound." This suggests several possibilities:

-

Nomenclature: The compound may be known by a different chemical name or a less common synonym.

-

Rarity: It could be an extremely rare or novel natural product that has not yet been extensively studied or reported in mainstream scientific literature.

-

Hypothetical Compound: It is possible that "this compound" is a hypothetical or theoretical derivative that has not been successfully synthesized or isolated.

Without any foundational research on this specific molecule, it is impossible to fulfill the request for a detailed technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are entirely dependent on the existence of such primary research.

Further investigation would require a confirmed chemical structure and a valid scientific source detailing the isolation or synthesis and biological evaluation of this compound. Researchers and drug development professionals interested in this specific compound are advised to first verify its existence and nomenclature in chemical and biological databases. Should such a compound be identified under a different name, a subsequent analysis of its biological significance could be undertaken.

The Enzymatic Odyssey to 2-Deacetyltaxachitriene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial enzymatic steps in the biosynthesis of paclitaxel (Taxol®), focusing on the pathway leading to the formation of the key intermediate, 2-Deacetyltaxachitriene A. This document outlines the sequential enzymatic reactions, presents available quantitative data for the involved enzymes, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated workflows.

Introduction to the Taxol Biosynthetic Pathway

The biosynthesis of the potent anti-cancer agent paclitaxel is a complex, multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway involves a series of cyclizations, hydroxylations, acetylations, and other modifications to construct the intricate taxane core and append its characteristic side chain. The initial stages of this pathway, leading to intermediates such as this compound, are of significant interest for biotechnological production of paclitaxel and its analogs. Understanding these enzymatic steps is crucial for metabolic engineering efforts aimed at improving yields and generating novel taxoid compounds.

The Biosynthetic Pathway to this compound

The formation of this compound from GGPP involves a sequence of enzymatic reactions catalyzed by synthases, cytochrome P450 hydroxylases, and acetyltransferases. The proposed pathway is detailed below.

Step 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)

The committed step in Taxol biosynthesis is the cyclization of the acyclic precursor GGPP to form the tricyclic taxane skeleton.

-

Enzyme: Taxadiene Synthase (TS)

-

Substrate: Geranylgeranyl Diphosphate (GGPP)

-

Product: Taxa-4(5),11(12)-diene

-

Reaction Description: Taxadiene synthase catalyzes a complex intramolecular cyclization of GGPP, involving multiple carbocationic intermediates, to produce the parent olefin of the taxane family, taxa-4(5),11(12)-diene.

Step 2: Hydroxylation at C5

The first oxidative modification of the taxane core is a hydroxylation at the C5 position, which is accompanied by a migration of the C4-C5 double bond.

-

Enzyme: Taxadiene 5α-hydroxylase (T5αH), a cytochrome P450 monooxygenase (CYP725A4).

-

Substrate: Taxa-4(5),11(12)-diene

-

Product: Taxa-4(20),11(12)-dien-5α-ol

-

Reaction Description: T5αH introduces a hydroxyl group at the 5α position of the taxane ring. This reaction proceeds with an unusual allylic rearrangement, shifting the double bond from the C4-C5 position to the exocyclic C4-C20 position[1].

Step 3: Acetylation at C5

Following the initial hydroxylation, the C5 hydroxyl group is acetylated.

-

Enzyme: Taxadien-5α-ol-O-acetyltransferase (TAT)

-

Substrates: Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA

-

Product: Taxa-4(20),11(12)-dien-5α-yl acetate

-

Reaction Description: TAT catalyzes the transfer of an acetyl group from acetyl-CoA to the C5 hydroxyl of taxa-4(20),11(12)-dien-5α-ol[2]. This acetylation is a crucial step that precedes further oxidations of the taxane core[2].

Subsequent Hydroxylation and Acylation Steps (Putative Pathway)

The precise sequence of enzymatic reactions from taxa-4(20),11(12)-dien-5α-yl acetate to this compound has not been fully elucidated and is an area of active research. However, based on the known structure of this compound (C₃₀H₄₂O₁₂) and the substrate specificities of characterized taxane hydroxylases, a putative pathway can be proposed. This pathway involves a series of hydroxylations at the C2, C7, and C10 positions, and further acetylations. The order of these steps can be variable, suggesting a metabolic network rather than a strictly linear pathway[3][4].

-

Proposed Step 4: Hydroxylation at C10

-

Enzyme: Taxane 10β-hydroxylase (T10βH)

-

Substrate: Taxa-4(20),11(12)-dien-5α-yl acetate

-

Product: Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol

-

Reaction Description: T10βH introduces a hydroxyl group at the 10β position[5].

-

-

Proposed Step 5: Hydroxylation at C2

-

Proposed Step 6: Hydroxylation at C7

-

Enzyme: Taxane 7β-hydroxylase (T7βH)

-

Substrate: A poly-oxygenated and acetylated taxane intermediate.

-

Product: A 7β-hydroxylated taxane intermediate.

-

Reaction Description: T7βH introduces a hydroxyl group at the 7β position. This enzyme also shows preference for polyoxygenated and acylated substrates, suggesting it acts in the middle stages of the pathway[7].

-

-

Further Acetylations: Additional acetyltransferases are required to add acetyl groups at the newly introduced hydroxyl positions to arrive at the final structure of this compound.

Quantitative Data of Key Enzymes

The kinetic parameters of the enzymes in the early stages of the Taxol biosynthetic pathway are crucial for understanding the pathway flux and for metabolic engineering applications.

| Enzyme | Substrate(s) | K_m_ | k_cat_ | Reference |

| Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxa-4(20),11(12)-dien-5α-ol | 4.2 µM | - | [2] |

| Acetyl-CoA | 5.5 µM | - | [2] | |

| Taxane 10β-hydroxylase (T10βH) - M3 Variant | Taxadiene-5α-yl-acetate | - | 1.3-fold improvement in TOF | [5] |

Note: Comprehensive kinetic data for all enzymes in the pathway to this compound are not yet available in the literature. The table will be updated as more data becomes available.

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of key enzymes in the pathway.

General Workflow for Enzyme Characterization

Caption: General workflow for cloning, expression, purification, and characterization of taxoid biosynthetic enzymes.

Protocol for Taxadiene 5α-hydroxylase (T5αH) Assay

This protocol is adapted from methods described for the characterization of cytochrome P450 enzymes involved in Taxol biosynthesis[1][8].

-

Enzyme Source: Microsomal fractions from recombinant yeast or insect cells expressing T5αH.

-

Reaction Mixture (Total Volume: 1 mL):

-

100 mM Potassium phosphate buffer (pH 7.4)

-

2 µM purified T5αH (or an equivalent amount of microsomal protein)

-

20-200 µM Taxa-4(5),11(12)-diene (substrate, dissolved in DMSO)

-

400 µM NADPH (cofactor)

-

50 µM POPC lipids (for nanodisc-incorporated enzyme)

-

-

Procedure:

-

Combine the buffer, enzyme, and substrate in a reaction tube. Pre-incubate at 32°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 32°C for 1 hour with gentle shaking.

-

Quench the reaction by adding 200 µL of cold acetone or by extraction with an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., acetonitrile) for analysis.

-

-

Product Analysis:

-

The product, taxa-4(20),11(12)-dien-5α-ol, is identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS) by comparison with an authentic standard.

-

Protocol for Taxadien-5α-ol-O-acetyltransferase (TAT) Purification

This protocol is a generalized procedure based on the partial purification of TAT from Taxus cell cultures[2].

-

Starting Material: Operationally soluble protein extract from methyl jasmonate-induced Taxus cell cultures.

-

Purification Steps:

-

Anion Exchange Chromatography:

-

Load the soluble protein extract onto a Q-Sepharose column pre-equilibrated with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Wash the column to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-500 mM).

-

Collect fractions and assay for TAT activity.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the anion exchange step and adjust the salt concentration (e.g., add ammonium sulfate to 1 M).

-

Load the sample onto a Phenyl-Sepharose column pre-equilibrated with a high salt buffer.

-

Elute with a decreasing gradient of ammonium sulfate.

-

Collect fractions and assay for TAT activity.

-

-

Affinity Chromatography:

-

Pool the active fractions and apply to a Coenzyme A-agarose affinity column.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the TAT enzyme with a buffer containing a competitor, such as Coenzyme A or a high concentration of salt.

-

-

-

Purity Assessment:

-

Analyze the purified fractions by SDS-PAGE to determine the molecular weight and assess purity.

-

Visualizing the Biosynthetic Pathway

The following diagram illustrates the enzymatic steps leading to the formation of key intermediates on the route to this compound.

Caption: Enzymatic pathway from GGPP to this compound, highlighting key enzymes and intermediates.

Conclusion

The enzymatic pathway to this compound represents the foundational steps in the biosynthesis of the medicinally vital compound, paclitaxel. While the initial cyclization, hydroxylation, and acetylation reactions are well-characterized, the subsequent steps leading to more complex taxoids remain an area of intensive investigation. The elucidation of this and other branches of the taxoid metabolic network will be instrumental in the development of robust and efficient biotechnological platforms for the production of these valuable natural products. The data and protocols presented in this guide serve as a resource for researchers dedicated to unraveling the complexities of Taxol biosynthesis and harnessing its potential for pharmaceutical applications.

References

- 1. Cytochrome p450 taxadiene 5alpha-hydroxylase, a mechanistically unusual monooxygenase catalyzing the first oxygenation step of taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Partial purification and characterization of acetyl coenzyme A: taxa-4(20),11(12)-dien-5alpha-ol O-acetyl transferase that catalyzes the first acylation step of taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Computational redesign of taxane-10β-hydroxylase for de novo biosynthesis of a key paclitaxel intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology [frontiersin.org]

- 7. Taxol biosynthesis: Molecular cloning and characterization of a cytochrome P450 taxoid 7 beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cure: An In-depth Technical Guide to the Early-Stage Intermediates in Taxol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, renowned by its trade name Taxol, stands as a landmark in chemotherapy, a potent weapon against a spectrum of cancers. Its complex diterpenoid structure, a testament to nature's intricate molecular architecture, has presented a formidable challenge to synthetic chemists for decades. The journey to synthesize this life-saving molecule is a story of innovation, perseverance, and a deep understanding of chemical principles. This technical guide delves into the critical early stages of Taxol synthesis, providing a comprehensive overview of the key intermediates in both the biosynthetic pathway and the seminal total syntheses. By presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways, this document aims to be an invaluable resource for researchers and professionals in the field of drug development and organic synthesis.

Biosynthetic Pathway: Nature's Blueprint

The biosynthesis of Taxol in the Pacific yew tree (Taxus brevifolia) begins with the universal precursor of terpenes, geranylgeranyl diphosphate (GGPP). A series of enzymatic transformations, initiated by taxadiene synthase, constructs the intricate taxane skeleton. The initial steps of this pathway are crucial for establishing the core structure upon which the final, highly functionalized molecule is built.

Key Early-Stage Intermediates in Taxol Biosynthesis

The initial cyclization of GGPP yields taxa-4(5),11(12)-diene, the first committed intermediate in the Taxol biosynthetic pathway. Subsequent oxygenation and acylation steps, catalyzed by a cascade of cytochrome P450 enzymes and acyltransferases, progressively elaborate the taxane core.

| Intermediate Name | Precursor | Key Enzyme(s) |

| Taxa-4(5),11(12)-diene | Geranylgeranyl diphosphate (GGPP) | Taxadiene synthase |

| Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(5),11(12)-diene | Cytochrome P450 monooxygenase |

| Taxa-4(20),11(12)-dien-5α-yl acetate | Taxa-4(20),11(12)-dien-5α-ol | Taxadien-5α-ol-O-acetyltransferase |

Biosynthetic Pathway Diagram

Caption: Early enzymatic steps in the biosynthesis of Taxol.

Total Synthesis: The Chemist's Ascent

The total synthesis of Taxol has been a monumental achievement in organic chemistry, with several research groups devising ingenious strategies to conquer its structural complexity. A convergent approach, involving the synthesis of key building blocks that are later assembled, has been a common theme. This section focuses on the early-stage intermediates in three landmark total syntheses: those of Nicolaou, Holton, and Danishefsky.

The Nicolaou Synthesis: A Convergent Masterpiece

The Nicolaou group's total synthesis of Taxol is a prime example of a convergent strategy, featuring the synthesis of the A and C rings as separate, highly functionalized intermediates, which are then coupled to form the B ring.

Key Intermediates in the Nicolaou A and C Ring Synthesis

The synthesis of the A and C rings in the Nicolaou approach involves elegant applications of classic and modern synthetic reactions.

| Ring | Key Intermediate | Starting Material(s) | Key Reaction(s) | Yield (%) |

| C | Lactone 1.8 | Diene 1.3 and Dienophile 1.1 | Diels-Alder Reaction | 62[1] |

| A | Hydrazone 3.6 | Diene 3.1 and 2-chloroacrylonitrile | Diels-Alder, Hydrolysis, Silylation, Hydrazone formation | Not specified in provided context |

Experimental Protocols: Nicolaou Synthesis

Synthesis of C-Ring Intermediate (Lactone 1.8) via Diels-Alder Reaction

-

Reaction: A solution of diene 1.3 and dienophile 1.1 in the presence of phenylboronic acid (1.2) is heated.

-

Reagents and Conditions: The specific solvent, temperature, and reaction time are crucial for the success of this cycloaddition. Phenylboronic acid acts as a molecular tether to control the stereochemistry.

-

Work-up: After the reaction, 2,2-dimethyl-1,3-propanediol is added. The product, lactone 1.8, is then isolated and purified using standard chromatographic techniques.

-

Quantitative Data: The reported yield for this key Diels-Alder reaction is 62%.[1]

Synthesis of A-Ring Intermediate (Hydrazone 3.6)

-

Step 1: Diels-Alder Reaction: Diene 3.1 is reacted with 2-chloroacrylonitrile (3.2) to yield cyclohexene 3.3 with complete regioselectivity.[1]

-

Step 2: Hydrolysis: The cyanochloro group of 3.3 is hydrolyzed, and the acetate group is cleaved to afford hydroxyketone 3.4.[1]

-

Step 3: Protection: The hydroxyl group of 3.4 is protected as a tert-butyldimethylsilyl (TBS) ether to give 3.5.[1]

-

Step 4: Hydrazone Formation: Ketone 3.5 is treated with hydrazine to form the corresponding hydrazone 3.6, which is a precursor for the Shapiro reaction used in the subsequent coupling step.[1]

Nicolaou Synthesis Workflow

Caption: Convergent synthesis of A and C ring precursors in the Nicolaou Taxol synthesis.

The Holton Synthesis: A Linear Approach from a Natural Product

Robert Holton's group at Florida State University reported the first total synthesis of Taxol. Their approach is a linear synthesis that commences from the naturally occurring and commercially available patchoulene oxide.

Key Intermediates in the Holton AB Ring Synthesis

The early stages of the Holton synthesis focus on the intricate construction of the AB ring system from patchoulene oxide through a series of elegant rearrangements.

| Intermediate Name | Precursor | Key Reaction(s) |

| Allylic alcohol 2 | Patchoulene oxide (1) | Elimination and ring-opening |

| Epoxyalcohol 3 | Allylic alcohol 2 | Epoxidation |

| Unsaturated diol 4 | Epoxyalcohol 3 | Skeletal rearrangement and elimination |

| α-Hydroxylactone 16 | Carbonate 15 | Chan rearrangement |

Experimental Protocols: Holton Synthesis

Formation of the AB Ring System

-

Step 1: Ring Opening of Patchoulene Oxide: Treatment of patchoulene oxide (1) with tert-butyllithium induces an elimination and ring-opening to yield allylic alcohol 2.[2]

-

Step 2: Epoxidation: The allylic alcohol 2 is then epoxidized to give epoxyalcohol 3.[2]

-

Step 3: Skeletal Rearrangement: A Lewis acid-catalyzed rearrangement of epoxyalcohol 3 leads to the formation of the unsaturated diol 4, which contains the core bicyclo[5.3.1]undecane skeleton of the AB rings of Taxol.[2]

Chan Rearrangement for C-Ring Precursor

-

Reaction: The Chan rearrangement of carbonate 15, a key step in preparing for the C-ring construction, is effected using lithium tetramethylpiperidide (LTMP).

-

Reagents and Conditions: This rearrangement proceeds in high yield (90%) to furnish α-hydroxylactone 16.[2]

Holton Synthesis Workflow

Caption: Early stages of Holton's linear synthesis of the Taxol AB ring system.

The Danishefsky Synthesis: Early Introduction of the Oxetane Ring

Samuel Danishefsky's group developed a convergent synthesis of Taxol that is notable for the early construction of the D-ring (oxetane) onto the C-ring before the formation of the B-ring.

Key Intermediates in the Danishefsky CD Ring Synthesis

The synthesis starts from the readily available Wieland-Miescher ketone and strategically builds the CD ring system.

| Intermediate Name | Precursor | Key Reaction(s) |

| Unsaturated ketoalcohol 2 | Wieland-Miescher ketone (1) | Reduction |

| Ketone 6 | Alcohol 5 | Oxidation |

| Epoxide 7 | Ketone 6 | Corey-Chaykovsky reaction |

Experimental Protocols: Danishefsky Synthesis

Construction of the CD Ring System

-

Step 1: Reduction of Wieland-Miescher Ketone: The synthesis commences with the reduction of the enantiomerically pure Wieland-Miescher ketone (1) to the unsaturated ketoalcohol 2.[3]

-

Step 2: Functional Group Manipulations: A series of protection and oxidation steps lead to ketone 6.[3]

-

Step 3: Epoxidation: The key methylene group for the oxetane ring is introduced via a Corey-Chaykovsky reaction on ketone 6 to form epoxide 7.[3]

-

Step 4: Oxetane Ring Formation: Subsequent transformations of epoxide 7 ultimately lead to the formation of the crucial oxetane D-ring fused to the C-ring.

Danishefsky Synthesis Workflow

Caption: Key steps in the early construction of the CD ring system in Danishefsky's Taxol synthesis.

Conclusion

The early-stage intermediates in Taxol synthesis, whether forged by nature's enzymes or the ingenuity of synthetic chemists, represent critical milestones on the path to this complex and vital anti-cancer agent. The biosynthetic pathway provides a blueprint of efficiency and selectivity, while the total syntheses of Nicolaou, Holton, and Danishefsky showcase the power of strategic bond disconnections and the application of a vast arsenal of chemical reactions. This guide has provided a detailed look at these foundational intermediates, offering quantitative data, experimental insights, and visual roadmaps of their construction. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and professionals dedicated to the ongoing exploration of Taxol's chemistry and the development of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 2-Deacetyltaxachitriene A, a taxane diterpenoid found in the seeds of the Chinese yew, Taxus chinensis. The following protocols are based on established methodologies for the separation of taxanes from Taxus species and offer a robust starting point for the successful isolation of the target compound.

Introduction

This compound is a member of the taxane family of diterpenoids, which includes the prominent anticancer drug, Paclitaxel (Taxol). These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic properties. The primary natural source for this compound is the seed of Taxus chinensis. The isolation and purification of this compound are critical steps for further pharmacological evaluation and drug development. The process typically involves solvent extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest from a complex mixture of other taxanes and plant metabolites.

Data Presentation

| Purification Stage | Starting Material | Key Reagents/Method | Typical Yield Range (%) | Typical Purity Range (%) |

| Crude Extraction | Dried seeds of Taxus chinensis | Ethanol/Water (e.g., 70:30 v/v) | 5 - 15% (of dry weight) | 0.1 - 1% |

| Liquid-Liquid Partitioning | Crude Extract | Dichloromethane, n-Hexane | 60 - 80% (of crude extract) | 1 - 5% |

| Silica Gel Column Chromatography | Partitioned Extract | Hexane/Ethyl Acetate Gradient | 10 - 30% (of partitioned extract) | 20 - 50% |

| Preparative HPLC | Enriched Fraction | Acetonitrile/Water Gradient | 5 - 15% (of enriched fraction) | > 95% |

Experimental Protocols

The following protocols describe a general yet detailed methodology for the isolation and purification of this compound from the seeds of Taxus chinensis.

Protocol 1: Extraction of Crude Taxanes

This protocol outlines the initial extraction of taxanes from the plant material.

-

Preparation of Plant Material:

-

Air-dry the seeds of Taxus chinensis at room temperature until a constant weight is achieved.

-

Grind the dried seeds into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered seeds in a 70:30 (v/v) mixture of ethanol and water at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure maximum recovery of taxanes.

-

Combine the filtrates from all three extractions.

-

-

Solvent Removal:

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification

This protocol aims to remove non-polar and highly polar impurities from the crude extract.

-

Dissolution:

-

Suspend the crude extract in distilled water.

-

-

Hexane Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of n-hexane.

-

Repeat the hexane extraction three times to remove lipids and other non-polar compounds.

-

Discard the n-hexane fractions.

-

-

Dichloromethane Partitioning:

-

Extract the remaining aqueous layer with an equal volume of dichloromethane.

-

Repeat the dichloromethane extraction three times. The taxanes will partition into the organic layer.

-

Combine the dichloromethane fractions.

-

-

Drying and Concentration:

-

Dry the combined dichloromethane extract over anhydrous sodium sulfate.

-

Filter and concentrate the dried extract under reduced pressure to yield a semi-purified taxane mixture.

-

Protocol 3: Silica Gel Column Chromatography for Fractionation

This protocol separates the semi-purified taxane mixture into fractions based on polarity.

-

Column Preparation:

-

Pack a glass column with silica gel (60-120 mesh) in n-hexane.

-

-

Sample Loading:

-

Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v) and visualize under UV light (254 nm) or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing compounds with similar TLC profiles to those expected for taxanes.

-

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol is for the final purification of this compound to a high degree of purity.

-

Sample Preparation:

-

Dissolve the enriched fraction from the silica gel column chromatography in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be from 30% acetonitrile to 70% acetonitrile over 40 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at 227 nm.

-

-

Purification:

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound based on its retention time (which would need to be determined using an analytical standard or by subsequent structural analysis).

-

-

Post-Purification:

-

Remove the solvent from the collected fraction under reduced pressure.

-

Lyophilize the sample to obtain the pure compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: Logical steps in the purification process.

Application Note: Analytical Methods for the Detection of 2-Deacetyltaxachitriene A

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Deacetyltaxachitriene A is a taxane derivative of significant interest in pharmaceutical research and development due to its potential as a precursor or impurity in the synthesis of anti-cancer drugs like paclitaxel. Accurate and sensitive detection and quantification of this compound are crucial for process optimization, quality control of active pharmaceutical ingredients (APIs), and pharmacokinetic studies. This application note details robust analytical methodologies for the determination of this compound in various matrices, including bulk drug substances and biological samples. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analytical Methods

The analytical strategy for this compound leverages chromatographic separation to isolate the analyte from a complex matrix, followed by detection and quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture.[1][2] For taxanes, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[1] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UV detection is a common and cost-effective method for quantifying compounds with a suitable chromophore, which is present in the structure of taxanes.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[3][4][5] This technique is particularly advantageous for analyzing complex biological samples where matrix interference can be a significant issue.[6][7] After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion corresponding to this compound. This ion is then fragmented, and specific product ions are monitored for quantification, providing a high degree of certainty in identification and measurement.[8]

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results, especially in complex matrices like plasma or tissue homogenates.[9][10][11] Common techniques include:

-

Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in two immiscible liquids.[10]

-

Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away.[10][12]

-

Protein Precipitation: For biological samples, this technique is used to remove proteins that can interfere with the analysis.[9]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are based on typical performance for similar taxane compounds.[13]

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 0.1 - 100 µg/mL | 1 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) | ~30 ng/mL | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |

| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |

| Precision (%RSD) | < 10% | < 5% |

Experimental Workflow Diagram

Caption: Experimental workflow for the analysis of this compound.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound in Bulk Drug Substance

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for improved peak shape)

2. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler

-

Data acquisition and processing software

3. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 227 nm (based on the UV absorbance of the taxane core)

-

Injection Volume: 20 µL

-

Run Time: Approximately 15 minutes

4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

-

Sample Solution: Accurately weigh and dissolve the bulk drug substance in methanol to a target concentration within the calibration range. Dilute with the mobile phase as necessary.

5. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the calibration standards and sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification of this compound in Human Plasma

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar taxane

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

2. Instrumentation

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Autosampler

-

Data acquisition and processing software

3. LC Conditions

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Precursor -> Product Ion Transitions (MRM):

-

This compound: To be determined by direct infusion of the standard. A hypothetical transition could be based on the loss of characteristic neutral fragments.

-

Internal Standard: To be determined based on the selected IS.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-